molecular formula C11H16ClN5 B2372338 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine hydrochloride CAS No. 2320854-97-3

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine hydrochloride

Cat. No.: B2372338
CAS No.: 2320854-97-3
M. Wt: 253.73
InChI Key: MBYRPQGCSNMAPW-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrazole ring and a pyrimidine ring, both of which are known for their significant roles in medicinal chemistry and various industrial applications. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves the alkylation of pyrazoles with appropriate alkylating agents. One common method includes the use of t-BuOK/THF as a base and solvent, respectively . The reaction conditions often require controlled temperatures and specific molar ratios to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield. Post-synthesis, the compound is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in methanol.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can be further utilized in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form stable complexes with metals also contributes to its catalytic activity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylpyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine stands out due to its dual functionality, combining the properties of both pyrazole and pyrimidine rings. This dual functionality enhances its versatility in forming complexes and its potential in medicinal chemistry.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5.ClH/c1-8-7-9(2)16(14-8)11-12-6-5-10(13-11)15(3)4;/h5-7H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYRPQGCSNMAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CC(=N2)N(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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